molecular formula C24H25N3O4S B2553901 N-(4-methoxyphenyl)-2-{[3-(3-methylbutyl)-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide CAS No. 900003-12-5

N-(4-methoxyphenyl)-2-{[3-(3-methylbutyl)-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide

Cat. No.: B2553901
CAS No.: 900003-12-5
M. Wt: 451.54
InChI Key: BNJCBBUTNYWDHE-UHFFFAOYSA-N
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Description

N-(4-Methoxyphenyl)-2-{[3-(3-methylbutyl)-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide is a heterocyclic compound featuring a benzofuropyrimidine core modified with a 3-methylbutyl substituent at position 3, a 4-oxo group, and a sulfanyl-linked acetamide moiety substituted with a 4-methoxyphenyl group. Its molecular formula is C₂₅H₂₅N₃O₄S, with an average molecular mass of 463.55 g/mol and a ChemSpider ID listed in the literature .

Properties

IUPAC Name

N-(4-methoxyphenyl)-2-[[3-(3-methylbutyl)-4-oxo-[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25N3O4S/c1-15(2)12-13-27-23(29)22-21(18-6-4-5-7-19(18)31-22)26-24(27)32-14-20(28)25-16-8-10-17(30-3)11-9-16/h4-11,15H,12-14H2,1-3H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNJCBBUTNYWDHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCN1C(=O)C2=C(C3=CC=CC=C3O2)N=C1SCC(=O)NC4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

451.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-methoxyphenyl)-2-{[3-(3-methylbutyl)-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article will explore its chemical properties, biological effects, and relevant research findings.

  • Molecular Formula : C24H25N3O4S
  • Molecular Weight : 451.54 g/mol
  • Purity : Typically around 95% .

The compound’s biological activity is primarily attributed to its interaction with various enzymes and receptors. It has been studied for its potential inhibitory effects on cholinesterase enzymes, which are crucial in the treatment of neurodegenerative diseases such as Alzheimer's.

1. Cholinesterase Inhibition

Research indicates that compounds structurally similar to N-(4-methoxyphenyl)-2-{[3-(3-methylbutyl)-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide exhibit significant inhibitory effects against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). For instance, related benzofuran derivatives showed IC50 values of approximately 19.2 µM for AChE and 13.2 µM for BChE .

2. Antioxidant Activity

The compound may also possess antioxidant properties, contributing to its neuroprotective effects. Antioxidants are vital in mitigating oxidative stress associated with various diseases.

3. Anti-inflammatory Effects

In vitro studies have demonstrated that related compounds can inhibit nitric oxide production in lipopolysaccharide (LPS)-induced RAW 264.7 cells, indicating potential anti-inflammatory activity . This suggests that N-(4-methoxyphenyl)-2-{[3-(3-methylbutyl)-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide might exert similar effects.

Case Studies

Several studies have investigated the biological activity of related compounds:

StudyCompoundBiological ActivityFindings
Benzofuran derivativesAChE and BChE inhibitionIC50 values of 19.2 µM and 13.2 µM
Quinoline derivativesAnti-inflammatorySignificant inhibition of NO production
Triazole derivativesAntimicrobialMICs ranging from 12.5 to 50 µg/mL against Enterococcus faecalis

Scientific Research Applications

Cholinesterase Inhibition

Research indicates that this compound exhibits significant inhibitory effects against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes crucial for neurotransmission. In studies involving related compounds, IC50 values were reported at approximately 19.2 µM for AChE and 13.2 µM for BChE, suggesting potential use in treating neurodegenerative diseases like Alzheimer's disease.

Antioxidant Activity

The compound has shown promise as an antioxidant, which may contribute to neuroprotective effects by mitigating oxidative stress. This property is vital for preventing cellular damage linked to various degenerative diseases.

Anti-inflammatory Effects

In vitro studies have demonstrated that related compounds can inhibit nitric oxide production in lipopolysaccharide (LPS)-induced RAW 264.7 cells, indicating potential anti-inflammatory activity. This suggests that N-(4-methoxyphenyl)-2-{[3-(3-methylbutyl)-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide may exert similar effects, making it a candidate for further investigation in inflammatory conditions.

Medicinal Chemistry

Given its biological activities, this compound could serve as a lead in the development of new therapeutic agents targeting neurodegenerative diseases and inflammatory disorders.

Research Tool

The compound can be utilized in biochemical assays to study cholinesterase inhibition and antioxidant mechanisms, providing insights into the pathways involved in neuroprotection and inflammation.

Case Studies

Several studies have explored the biological activity of related compounds:

  • Neuroprotective Effects : A study demonstrated that derivatives with similar structures exhibited neuroprotective properties through cholinesterase inhibition and antioxidant activity.
  • Cytotoxicity Against Cancer Cells : Related compounds have shown selective cytotoxicity against various cancer cell lines, indicating potential applications in oncology research.

Comparison with Similar Compounds

Table 1: Structural Comparison of Key Analogues

Compound Name Core Structure Substituents (Position) Molecular Formula Key References
N-(4-Methoxyphenyl)-2-{[3-(3-methylbutyl)-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide Benzofuro[3,2-d]pyrimidine 3-(3-methylbutyl), 4-oxo, S-linked acetamide (4-methoxyphenyl) C₂₅H₂₅N₃O₄S
2-{[3-(4-Ethoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(4-methylphenyl)acetamide Benzothieno[2,3-d]pyrimidine 3-(4-ethoxyphenyl), 4-oxo, S-linked acetamide (4-methylphenyl) C₂₈H₂₈N₃O₃S₂
N-(2-Ethylphenyl)-2-{[3-(4-methoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide Benzothieno[2,3-d]pyrimidine 3-(4-methoxyphenyl), 4-oxo, S-linked acetamide (2-ethylphenyl) C₂₉H₃₀N₃O₃S₂
2-(4,6-Dimethylpyrimidin-2-ylsulfanyl)-N-(4-methylpyridin-2-yl)acetamide Pyrimidine 4,6-dimethyl, S-linked acetamide (4-methylpyridinyl) C₁₃H₁₆N₄OS

Key Observations:

Core Heterocycles: The target compound’s benzofuropyrimidine core () offers distinct electronic properties compared to benzothienopyrimidine analogues (), where sulfur replaces oxygen in the fused ring.

Substituent Effects :

  • 3-Methylbutyl vs. Aryl Groups : The 3-methylbutyl chain in the target compound may enhance membrane permeability compared to bulkier aryl groups (e.g., 4-ethoxyphenyl in ) .
  • 4-Methoxyphenyl Acetamide : The electron-donating methoxy group in the acetamide moiety (target compound) contrasts with electron-withdrawing groups (e.g., trifluoromethyl in derivatives), influencing pharmacokinetic properties like metabolic stability .

Pharmacological Potential

  • Antioxidant Activity : Derivatives like 3-acetoxy-2-methyl-N-(4-methoxyphenyl)benzamide () demonstrate radical-scavenging properties, hinting at the role of methoxyphenyl groups in redox modulation .

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